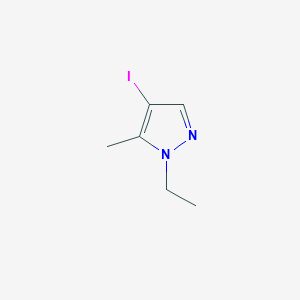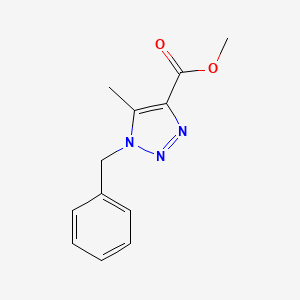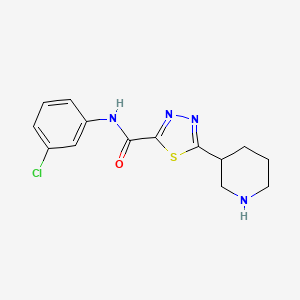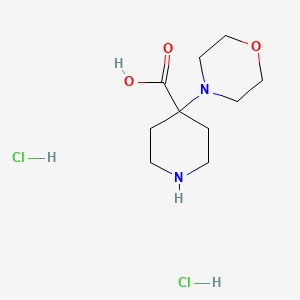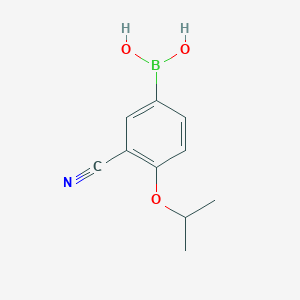
3-Cyano-4-isopropoxyphenylboronic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 3-Cyano-4-isopropoxyphenylboronic acid is C10H12BNO3. The molecular weight is 205.02 g/mol . The structure includes a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and an isopropoxy group.
Chemical Reactions Analysis
Boronic acids, including 3-Cyano-4-isopropoxyphenylboronic acid, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Aplicaciones Científicas De Investigación
1. Catalytic Reactions and Synthesis
3-Cyano-4-isopropoxyphenylboronic acid and its derivatives are frequently used in catalytic reactions. For instance, in the rhodium-catalyzed annulation reactions, 2-cyanophenylboronic acid reacted as a three-carbon component with alkynes or alkenes to afford substituted indenones or indanones. This method was crucial for the construction of cyclic skeletons by intramolecular nucleophilic addition of an intermediate organorhodium(I) species to a cyano group (Miura & Murakami, 2005). Furthermore, asymmetric 1,4-addition of arylboronic acids to (E)-methyl 2-cyano-3-arylpropenoates was executed using a rhodium catalyst coordinated with a chiral diene ligand, leading to high yields of methyl 3,3-diaryl-2-cyanopropanoates with high enantioselectivity. This transformation was significant for the asymmetric synthesis of various compounds (Sörgel et al., 2008).
2. Material Sciences and Engineering
The molecule and its derivatives have been employed in material sciences. For example, the electrogenerated low band gap polymers based on the 3-cyano-4-methoxythiophene building block were synthesized. The study revealed that the relative position of the methoxy and cyano groups significantly affected the reactivity of the precursor and the structure of the resulting polymer. When the cyano group was grafted at the inner β-position of thiophene, it exerted a stronger effect on the energy gap, leading to the electrodeposition of a low band gap polymer (Hergué et al., 2009). Additionally, a polymer-supported system for catalytic reactions used Poly(3,4-ethylenedioxythiophene) to immobilize both the metal particle catalyst and the reagent, (cyano-)borohydride, which showed catalytic activity in various hydrogenation and electro-oxidation processes (Sivakumar & Phani, 2011).
3. Chemical Synthesis and Characterization
The molecule is instrumental in the synthesis and characterization of new compounds. The synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst was reported. The reaction utilized 3-cyano-4-isopropoxyphenylboronic acid derivatives in a green, simple, and efficient method for the preparation of complex molecules (Zolfigol et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound, 4-Isopropoxyphenylboronic acid, indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. It should be used only in a well-ventilated area .
Propiedades
IUPAC Name |
(3-cyano-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-5,7,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFIWVJZUSQMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)C)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677811 | |
| Record name | {3-Cyano-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-isopropoxyphenylboronic acid | |
CAS RN |
1009303-59-6 | |
| Record name | {3-Cyano-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



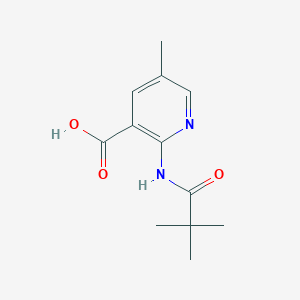
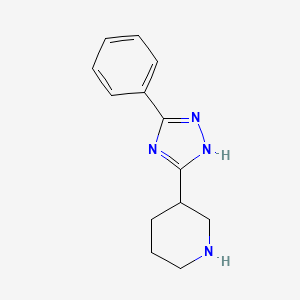
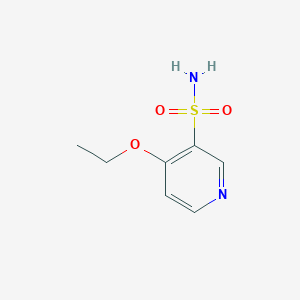
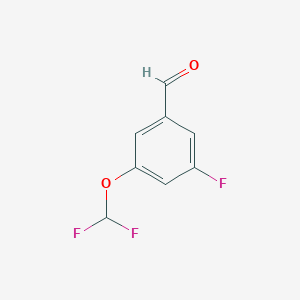
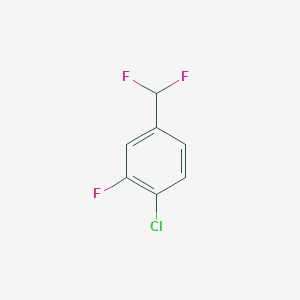

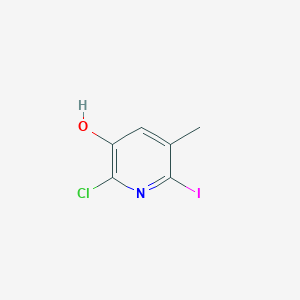
![2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B1420994.png)
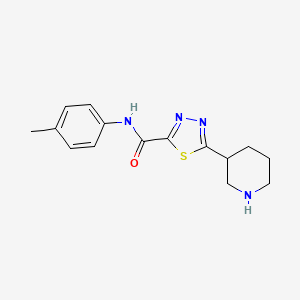
![Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1420999.png)
